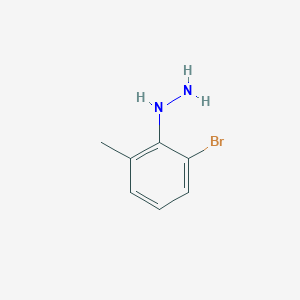

(2-Bromo-6-methylphenyl)hydrazine

描述

Structure

3D Structure

属性

IUPAC Name |

(2-bromo-6-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-3-2-4-6(8)7(5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPKCSVETTXFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Organic Synthesis and Derivatization

Arylation Reactions

Arylhydrazines can participate in various cross-coupling reactions to form C-N bonds, leading to N-aryl products. Prominent among these methods are the Ullmann condensation, the Buchwald-Hartwig amination, and the Chan-Lam coupling. These reactions are powerful tools for the synthesis of complex aromatic amines.

Despite the potential for (2-Bromo-6-methylphenyl)hydrazine to act as a nucleophile in these transformations, there is a lack of specific documented examples in the scientific literature of its use in Ullmann, Buchwald-Hartwig, or Chan-Lam arylation reactions. While these reactions are broadly applicable to a wide range of amines and hydrazines, specific studies focusing on the reactivity and scope of this compound in this context have not been reported.

Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. nih.gov this compound and its derivatives can serve as coupling partners in these transformations. For instance, N'-tosyl arylhydrazines, which can be prepared from the parent hydrazine (B178648), have been shown to participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids. lookchem.comresearchgate.net These reactions, typically catalyzed by a palladium complex such as Pd(OAc)₂, proceed under basic conditions to yield biaryl compounds. lookchem.comresearchgate.net The reaction's efficiency can be influenced by factors like the choice of catalyst, base, and solvent, with dimethyl sulfoxide (B87167) (DMSO) often being an effective solvent. lookchem.com Notably, these reactions can exhibit chemoselectivity, where the N'-tosyl hydrazine group reacts preferentially over a bromo substituent on the same aromatic ring. lookchem.com This selectivity allows for the stepwise functionalization of molecules containing both groups. lookchem.com

Furthermore, iron-catalyzed cross-coupling of heteroatom-substituted olefins with electron-deficient olefins represents another avenue for C-C bond formation, highlighting the versatility of modern coupling methods. nih.gov

Carbon-Heteroatom (N, P, S, Se) Cross-Coupling Reactions

The formation of bonds between carbon and heteroatoms is crucial for synthesizing a wide range of functional molecules. This compound is a key starting material for creating such bonds.

Carbon-Nitrogen (C-N) Bond Formation:

Palladium-catalyzed C-N cross-coupling reactions are pivotal in synthesizing nitrogen-containing compounds. nih.gov Arylhydrazines can be coupled with aryl bromides in a one-pot, palladium-catalyzed dehydrogenative C-N coupling reaction to produce non-symmetric azobenzenes. beilstein-journals.orgbeilstein-archives.org The use of bulky phosphine (B1218219) ligands is often crucial for promoting selective N-arylation at the terminal nitrogen atom. beilstein-journals.orgbeilstein-archives.org These reactions can tolerate a variety of functional groups and are robust enough to proceed even in the presence of oxygen and water. beilstein-journals.orgbeilstein-archives.orgresearchgate.net

Arylhydrazines themselves can be synthesized via the palladium-catalyzed coupling of hydrazine with aryl halides. nih.gov Mechanistic studies have shown that this process can proceed with low catalyst loadings and involves the deprotonation of a hydrazine-bound arylpalladium(II) complex as the rate-limiting step. nih.gov

Carbon-Sulfur (C-S) Bond Formation:

Unsymmetrical diaryl sulfides can be synthesized through the oxidative coupling of arylhydrazines with thiols. nih.govorganic-chemistry.org A metal-free, visible-light-promoted method using a photocatalyst like rose bengal under aerobic conditions has been developed for this transformation. nih.govorganic-chemistry.org This approach is applicable to a broad range of thiols, including heterocyclic thiols. nih.govorganic-chemistry.org

Regioselective Arylations

Regioselective arylation reactions allow for the precise introduction of aryl groups at specific positions within a molecule, a critical step in the synthesis of complex organic structures.

C-2 Arylation of Chromones:

While direct C-2 arylation of chromones using this compound is not explicitly detailed in the provided context, the functionalization of the chromone (B188151) scaffold is an active area of research. researchgate.net Various methods for C-H activation at different positions of the chromone ring, including C-2, C-3, and C-5, have been explored to introduce structural diversity. researchgate.net

Ortho-C-H Arylation of Azoarenes:

Palladium-catalyzed ortho-C-H arylation of azoarenes using arylhydrazines as the aryl source provides a direct route to ortho-arylated azoarenes. sci-hub.se This reaction proceeds through the formation of a palladacyclic intermediate from the azoarene, which then reacts with an aryl radical generated from the arylhydrazine. sci-hub.se The process is typically carried out in the presence of an oxidant like air and can be optimized by screening different palladium catalysts and solvents, with Pd(OAc)₂ and acetonitrile (B52724) often proving effective. sci-hub.se

Precursor for Complex Organic Molecules

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of more intricate organic compounds.

Synthesis of β-Arylated Carbonyl Compounds

While a direct application of this compound for the synthesis of β-arylated carbonyl compounds is not explicitly described, the generation of aryl radicals from arylhydrazines is a known process. sci-hub.se These aryl radicals could potentially be intercepted by α,β-unsaturated carbonyl compounds in a radical addition reaction, leading to the formation of β-arylated carbonyl compounds. Further research in this area could establish a direct synthetic route.

Formation of Unsymmetrical Diaryl Hydrazines and Thioethers

This compound serves as a key precursor for the synthesis of unsymmetrical diaryl hydrazines and thioethers.

Unsymmetrical Diaryl Hydrazines:

The palladium-catalyzed coupling of arylhydrazines with aryl bromides is a direct method for preparing unsymmetrical diaryl hydrazines, which are precursors to non-symmetric azobenzenes. beilstein-journals.orgbeilstein-archives.org The reaction's success often hinges on the use of sterically hindered phosphine ligands that direct the arylation to the terminal nitrogen of the hydrazine. beilstein-journals.orgbeilstein-archives.org

Unsymmetrical Diaryl Thioethers:

A metal-free, visible-light-induced oxidative coupling of arylhydrazines with thiols provides an efficient route to unsymmetrical diaryl sulfides. nih.govorganic-chemistry.org This reaction employs a photocatalyst and proceeds under mild, aerobic conditions at room temperature. nih.govorganic-chemistry.org Another approach involves a two-step procedure where an electron-rich arene is first sulfenylated, and the resulting intermediate is then reacted with a Grignard reagent to yield the unsymmetrical thioether. nih.gov A base-catalyzed 1,5-thiol transfer reaction of 1-bromo-2-alkylthiolcarbonates also offers a metal-free, one-pot strategy for synthesizing unsymmetrical thioethers. nih.gov

Preparation of Aryl Iodides

Arylhydrazines can be efficiently converted into aryl iodides in a metal- and base-free reaction with iodine. acs.org This transformation typically involves heating the arylhydrazine hydrochloride with an equimolar amount of iodine in a solvent like dimethyl sulfoxide (DMSO). acs.org The reaction is believed to proceed through a free-radical pathway, where the arylhydrazine is oxidized by iodine to form an arenediazonium salt, which then generates an aryl radical. acs.org This method is applicable to a wide range of arylhydrazines and can be performed on a gram scale. acs.org

Synthesis of N,N-Disubstituted Hydrazines

The synthesis of N,N-disubstituted hydrazines from this compound can be approached through several established synthetic methodologies, even though specific examples with this exact substrate are not extensively documented. General methods for the N,N-disubstitution of arylhydrazines are applicable and offer a predictive pathway for the derivatization of this compound.

One prominent method is through copper-catalyzed coupling reactions . These reactions typically involve the coupling of an N-acyl-N'-substituted hydrazine with an aryl iodide to produce N-acyl-N',N'-disubstituted hydrazines. While this provides a route to N,N-diaryl hydrazines, direct N,N-dialkylation of this compound would likely proceed via reaction with alkyl halides. The presence of two nucleophilic nitrogen atoms in the hydrazine moiety requires careful control of reaction conditions to achieve the desired N,N-disubstitution over mono-substitution or reaction at the Nα versus the Nβ position.

Another powerful technique is reductive amination . This approach involves the reaction of the hydrazine with aldehydes or ketones to form a hydrazone intermediate, which is then reduced in situ to the corresponding substituted hydrazine. To achieve N,N-disubstitution, this process could be performed sequentially with two different carbonyl compounds or by using a large excess of one carbonyl compound under specific reducing conditions. A variety of reducing agents can be employed, including sodium borohydride (B1222165) and its derivatives.

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation | Alkyl halides, Base | N,N-Dialkyl-(2-bromo-6-methylphenyl)hydrazine |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | N,N-Disubstituted this compound |

| Copper-Catalyzed Coupling | Aryl Iodides, CuI, Ligands, Base (for N-acylated hydrazines) | N-Acyl-N'-(2-bromo-6-methylphenyl)-N'-arylhydrazine |

Derivatization Strategies of the (2-Bromo-6-methylphenyl) Moiety

The trifunctional nature of this compound allows for selective modifications at the hydrazine group, the bromine substituent, and the methyl group, providing a rich platform for generating a diverse library of chemical entities.

Modifications of the Hydrazine Moiety

The hydrazine group is a key site for derivatization, enabling the formation of a wide array of functional groups and heterocyclic systems.

Acylation: The hydrazine moiety can be readily acylated using acyl chlorides or anhydrides to form the corresponding hydrazides. Depending on the reaction conditions, mono- or di-acylation can be achieved. These hydrazides are stable compounds and can serve as intermediates for further transformations.

Formation of Hydrazones: Reaction with aldehydes and ketones leads to the formation of hydrazones. This condensation reaction is typically straightforward and provides a versatile method for introducing a wide variety of substituents. The resulting hydrazones are valuable intermediates in their own right, for instance, in the Fischer indole (B1671886) synthesis.

Reductive Alkylation: As mentioned previously, reductive amination with carbonyl compounds provides a route to N-alkylated and N,N-dialkylated hydrazine derivatives.

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring is a prime site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This allows for the formation of a new carbon-carbon bond, enabling the introduction of alkyl, alkenyl, or aryl groups at the 2-position of the phenyl ring. For instance, coupling with phenylboronic acid would yield 2-phenyl-6-methylphenylhydrazine. The tolerance of this reaction to a wide range of functional groups makes it a highly versatile tool. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes, which are important structural motifs in many natural products and functional materials. gold-chemistry.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orgorganic-chemistry.org This provides a direct route to introduce a variety of amino groups, including primary and secondary amines, at the 2-position. This reaction is known for its broad substrate scope and functional group tolerance. nih.govresearchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst, Base | Biaryl or alkyl-aryl derivatives |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkynes |

| Buchwald-Hartwig | Amines | Pd catalyst, Ligand, Base | N-Aryl or N-heteroaryl derivatives |

Transformations of the Methyl Substituent

The methyl group, while generally less reactive than the other functional groups, can undergo transformations at the benzylic position, further expanding the synthetic utility of the this compound scaffold.

Benzylic Oxidation: The methyl group can be oxidized to introduce oxygen-containing functional groups. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to a formyl group (aldehyde), a carboxyl group (carboxylic acid), or a hydroxyl group (alcohol) after initial halogenation followed by hydrolysis. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can be used for complete oxidation to the carboxylic acid.

Benzylic Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can selectively introduce a halogen atom at the benzylic position. This results in the formation of a (2-bromo-6-(halomethyl)phenyl)hydrazine derivative. This benzylic halide is a versatile intermediate that can subsequently be converted into a variety of other functional groups through nucleophilic substitution reactions.

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic acid (-COOH) |

| Halogenation | N-Bromosuccinimide (NBS), Light/Initiator | Benzylic bromide (-CH₂Br) |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra would provide critical information about the chemical environment of each atom in the (2-Bromo-6-methylphenyl)hydrazine molecule.

Proton (¹H) NMR Analysis

Specific, experimentally determined chemical shifts and coupling constants for the protons of this compound are not documented in the searched literature. A theoretical analysis would predict signals corresponding to the aromatic protons on the phenyl ring, the methyl protons, and the protons of the hydrazine (B178648) group (-NH-NH₂). The relative positions and splitting patterns of the aromatic protons would be influenced by the bromine and methyl substituents.

Carbon (¹³C) NMR Analysis

Detailed ¹³C NMR data, including chemical shifts for the seven distinct carbon atoms of this compound, have not been found in available scientific reports. Such data would definitively establish the carbon framework of the molecule.

Nitrogen (¹⁵N) NMR Analysis

Similarly, experimental ¹⁵N NMR data, which would offer direct insight into the electronic environment of the two nitrogen atoms in the hydrazine moiety, is not present in the surveyed literature.

Two-Dimensional NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning proton and carbon signals unequivocally. However, no studies employing these techniques for the structural elucidation of this compound have been identified.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An experimental FT-IR spectrum for this compound, which would show characteristic absorption bands for N-H stretching and bending vibrations of the hydrazine group, C-H stretching of the aromatic and methyl groups, and C-Br stretching, is not available in the public domain. While general frequency ranges for these functional groups are known, specific data for the title compound is required for a definitive analysis.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For hydrazone derivatives, which can be synthesized from phenylhydrazines, the UV-Vis spectra are characterized by intense intramolecular charge-transfer (ICT) bands. acs.org

Hydrazone-based chromophores, for instance, display absorption maxima (λmax) in a broad range from 473 to 725 nm. acs.org The specific position of the λmax is influenced by the molecular structure, including the nature of substituents on the phenyl ring. For example, a study on various hydrazones reported λmax values in the UV region between 355 and 385 nm, with high molar absorptivity. researchgate.net The electronic absorption spectra of these compounds are sensitive to the solvent environment, often exhibiting positive solvatochromism. acs.org

Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are often used to complement experimental UV-Vis data and to help elucidate the nature of the electronic transitions. nih.gov For example, the theoretical and experimental UV-Vis spectra of 2-bromo-6-methoxynaphthalene, a related bromo-substituted aromatic compound, have been studied to understand its electronic properties. nih.gov The absorption spectrum of a hydrazine solution, when reacted with a suitable reagent, can show a distinct absorption maximum, which for one documented case was at 480 nm. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation patterns of organic compounds, providing crucial information for structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of volatile and semi-volatile compounds. In the analysis of halogenated phenylpiperazinopropanones, which share structural similarities with substituted phenylhydrazines, GC-MS has been used to study their fragmentation patterns. nih.gov

While direct GC-MS data for this compound is not extensively documented in the provided results, the NIST WebBook provides mass spectra for the related compound, 1-bromo-2-methylbenzene, which can offer insights into the fragmentation of the brominated methylphenyl moiety. nist.gov For phenylhydrazine (B124118) itself, predicted GC-MS spectra are available and serve as a reference for its fragmentation behavior under electron ionization. hmdb.ca The analysis of adducts formed between enzymes and phenylhydrazine has also been successfully carried out using GC-MS, demonstrating its utility in complex biological matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing between compounds with the same nominal mass. Although specific HRMS data for this compound is not available in the search results, this technique is a standard method for the characterization of newly synthesized organic molecules. For instance, HRMS would be crucial in confirming the elemental formula of this compound, C7H9BrN2. americanelements.com

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com

Single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure of this compound itself has not been detailed in the provided search results, studies on structurally related compounds offer valuable comparative data.

For example, the crystal structure of 2-bromo-6-hydrazinylpyridine (B1342697) reveals details about hydrogen bonding, halogen bonding (Br⋯Br interactions), and π–π stacking interactions that dictate the molecular packing in the crystal lattice. nih.govresearchgate.netnih.gov In this particular structure, two molecules with different conformations were found in the asymmetric unit. nih.govresearchgate.netnih.gov

Similarly, the crystal structure of a complex derived from 2-bromo-4-nitrophenol (B183087) and hydrazine illustrates how the bromine atom and other functional groups influence the crystal packing. researchgate.net The analysis of various substituted hydrazone and triazole derivatives by single-crystal X-ray diffraction further highlights how different substituents affect the molecular geometry and intermolecular forces. acs.orgresearchgate.netmdpi.com For instance, in the crystal structure of (S)-(-)-6-bromo-5,7-dihydroxy-8-methyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one, the absolute configuration was determined, showcasing the power of this technique. researchgate.net

The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystallographic data, and structures of related compounds can often be found there. acs.org

Below is a table summarizing key crystallographic parameters for a related compound, 2-bromo-6-hydrazinylpyridine.

| Parameter | Value |

| Compound | 2-Bromo-6-hydrazinylpyridine |

| Formula | C5H6BrN3 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Molecules in Asymmetric Unit | 2 |

| Key Interactions | N—H⋯N hydrogen bonds, Br⋯Br halogen bond, π–π stacking |

Table showing crystallographic data for 2-bromo-6-hydrazinylpyridine, a structurally related compound. Data sourced from multiple studies. nih.govresearchgate.netnih.gov

Analysis of Intermolecular Interactions in the Crystal Structure of this compound

As of the current body of scientific literature, a detailed crystallographic analysis of this compound has not been published. Consequently, specific data regarding its crystal structure and the intricate network of intermolecular interactions within the solid state are not available.

The study of intermolecular interactions in molecular crystals is fundamental to understanding their physical and chemical properties. These non-covalent forces, which include hydrogen bonds, halogen bonds, and van der Waals interactions, dictate the packing of molecules in the crystal lattice, influencing properties such as melting point, solubility, and stability.

While experimental data for this compound is absent, a hypothetical analysis based on its molecular structure can be considered. The molecule possesses key functional groups that are prone to participating in significant intermolecular interactions. The hydrazine moiety (-NH-NH2) is a potent hydrogen bond donor and acceptor. The bromine atom can act as a halogen bond donor, and the methyl-substituted phenyl ring provides a platform for π-interactions and weaker C-H···π contacts.

In the absence of experimental data for this compound, researchers often turn to the crystallographic data of analogous compounds to infer potential interaction patterns. For instance, studies on other substituted phenylhydrazines or brominated aromatic compounds can provide insights into the types of supramolecular synthons that might be present.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study of (2-Bromo-6-methylphenyl)hydrazine would involve a hybrid functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to ensure reliable results.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface.

From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted. For this compound, this would reveal how the bromine and methyl groups distort the planar phenyl ring and affect the geometry of the hydrazine (B178648) moiety. A hypothetical data table for these parameters would look as follows:

Table 1: Hypothetical Optimized Structural Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-Br | Value |

| C-CH₃ | Value | |

| N-N | Value | |

| Bond Angle | C-C-Br | Value |

| C-C-CH₃ | Value | |

| C-N-N | Value | |

| Dihedral Angle | C-C-N-N | Value |

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, analysis of the FMOs would show the distribution of electron density in these key orbitals, highlighting the regions most likely to be involved in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. Red regions on the MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the hydrazine group and the bromine atom, and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. Natural Population Analysis (NPA), a part of NBO analysis, calculates the charge distribution on each atom. This would reveal the partial charges on the atoms of this compound, offering insights into its polarity and electrostatic interactions.

Computational methods can also predict the nonlinear optical (NLO) properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). Molecules with large hyperpolarizability values have potential applications in optoelectronic devices. The calculation for this compound would determine if the specific substitution pattern leads to significant NLO properties.

Table 3: Hypothetical Nonlinear Optical Properties of this compound

| Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Value |

| Mean Polarizability (α) | Value |

| First Hyperpolarizability (β) | Value |

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment. The analysis generates 2D fingerprint plots that summarize the types and relative contributions of different intermolecular contacts, such as H···H, C···H, and Br···H interactions. For this compound, this analysis would require crystallographic data, which is currently unavailable. Such an analysis would be crucial in understanding the packing of the molecules in the solid state and the dominant forces governing its crystal structure.

Visualization of Intermolecular Interactions

The visualization of intermolecular interactions is crucial for understanding the solid-state packing and properties of crystalline materials. Hirshfeld surface analysis is a powerful tool for this purpose, mapping the regions of close contact between molecules in a crystal. For analogous compounds such as 2-Bromo-6-hydrazinylpyridine (B1342697), Hirshfeld surfaces, mapped with properties like dnorm, reveal the nature and proximity of intermolecular interactions. These visualizations typically show red areas indicating close contacts, which are often hydrogen bonds or other strong interactions. In the case of 2-Bromo-6-hydrazinylpyridine, these visualizations highlight significant N—H⋯N hydrogen bonds, Br⋯Br halogen bonds, and π-π stacking interactions that dictate the crystal packing. researchgate.net Similar interactions would be expected to play a role in the crystal structure of this compound.

The key interactions visualized for a related bromo-hydrazine compound include:

Hydrogen Bonds: The hydrazine moiety is a potent hydrogen bond donor, while the nitrogen atoms can act as acceptors. Visualizations for analogues show these as prominent features.

Halogen Bonds: The bromine atom can participate in halogen bonding, an important non-covalent interaction.

π-π Stacking: The aromatic ring allows for π-π stacking interactions, contributing to the stability of the crystal lattice. researchgate.net

Quantitative Analysis of Interaction Contributions

A representative analysis of intermolecular contact contributions for a bromo-substituted heterocyclic compound is presented in the table below. While this data is for a related compound, it illustrates the typical distribution of interactions that could be expected for this compound.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 36.2 |

| C···H/H···C | 21.6 |

| N···H/H···N | 12.2 |

| Br···H/H···Br | 10.8 |

This quantitative data underscores the predominance of hydrogen-related contacts in stabilizing the crystal structures of such molecules. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For substituted hydrazines, computational studies have explored their reactivity in various contexts, such as oxidation reactions.

Transition State Analysis and Reaction Pathways

The study of reaction mechanisms heavily relies on the identification and characterization of transition states. Computational methods, particularly Density Functional Theory (DFT), are employed to locate the transition state structures and calculate their energies. For reactions involving substituted hydrazines, such as oxidation or reactions with electrophiles, computational studies have mapped out the reaction pathways. For instance, in the ozonation of substituted hydrazines like unsymmetrical dimethylhydrazine (UDMH), computational studies have shown that the reaction proceeds via initial hydrogen abstraction from the -NH2 group, followed by the oxidation of the resulting N-radical species. researchgate.net

The general steps in the computational analysis of reaction pathways for a substituted hydrazine might include:

Optimization of the geometries of reactants, intermediates, transition states, and products.

Calculation of the activation energies associated with each transition state.

Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition states connect the correct reactants and products.

Energetic Profiles and Stability Predictions

The energetic profile of a reaction, often depicted as a potential energy surface, provides a comprehensive view of the energy changes that occur as reactants are converted to products. DFT calculations are used to determine the relative energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap is another crucial parameter derived from these calculations, which relates to the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For a related compound, 6-bromo-2-(4-bromo-phenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV, indicating significant stability. nih.gov

A representative table of energetic parameters that can be derived from DFT calculations for a bromo-substituted aromatic compound is shown below.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.212 |

| ELUMO | -1.869 |

| Energy Gap (ΔE) | 4.343 |

These energetic profiles and parameters are invaluable for predicting the feasibility of a reaction and the stability of the involved chemical species. nih.gov

Correlation between Experimental and Theoretical Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation provides confidence in the predictive power of the computational methods. For halogenated organic compounds, various experimental properties can be correlated with theoretical calculations.

For example, theoretical calculations of UV-Vis absorption spectra, vibrational frequencies (FT-IR and Raman), and NMR chemical shifts can be compared with experimentally measured values. A good correlation between the calculated and experimental data indicates that the chosen computational model accurately describes the electronic structure and properties of the molecule. In a study on halogenated coelenteramide (B1206865) analogs, a combined experimental and theoretical approach was used to investigate their photophysical properties, demonstrating a strong correlation between the measured and calculated absorption and emission spectra. mdpi.com

The table below illustrates how experimental and theoretical data can be compared for a given property, such as the maximum absorption wavelength (λmax) in UV-Vis spectroscopy.

| Compound Type | Experimental λmax (nm) | Calculated λmax (nm) |

|---|---|---|

| Halogenated Aromatic Compound | ~320 | ~315 |

Such correlations are fundamental for establishing the reliability of computational predictions for molecules like this compound, where extensive experimental data may not be available. mdpi.com

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The development of efficient, cost-effective, and sustainable methods for the synthesis of (2-Bromo-6-methylphenyl)hydrazine and its derivatives is a primary focus for future research. While traditional methods for preparing substituted phenylhydrazines often involve multi-step reactions with sometimes unsatisfactory yields and purities, modern synthetic chemistry offers new avenues for improvement. google.com

Future research will likely concentrate on the following areas:

Continuous Flow Synthesis: The transition from batch to continuous flow processes for the synthesis of phenylhydrazines is a promising trend. patsnap.com This approach offers better control over reaction parameters, enhanced safety, and the potential for higher yields and purity. A continuous flow process for this compound could integrate diazotization, reduction, and salt formation into a single, efficient reactor system. patsnap.com

Greener Synthetic Routes: There is a growing demand for environmentally friendly chemical processes. futuremarketinsights.com Future synthetic strategies for this compound will likely focus on reducing waste, using less hazardous reagents, and employing renewable resources. google.commarketresearchintellect.com This includes the use of catalytic hydrogenation systems and alternative reducing agents like formic acid and its derivatives, which are considered more environmentally benign. google.com

Novel Catalytic Systems: The exploration of new catalysts for the reduction of the corresponding diazonium salt is a key area of research. This could involve the development of more active and selective heterogeneous or homogeneous catalysts that can operate under milder reaction conditions.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new reactions. Future mechanistic studies will likely employ a combination of advanced spectroscopic techniques and computational modeling.

Key areas for investigation include:

Reaction Kinetics and Intermediates: Detailed kinetic studies can provide valuable insights into the rate-determining steps of reactions involving this compound. The identification and characterization of transient intermediates will aid in understanding the reaction pathways.

Influence of Substituents: The bromo and methyl groups on the phenyl ring of this compound exert significant electronic and steric effects. A systematic investigation into how these substituents influence the reactivity and selectivity of the hydrazine (B178648) moiety will be critical for predicting and controlling reaction outcomes.

Development of New Synthetic Applications

This compound is a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other valuable molecules. Future research will undoubtedly focus on expanding its synthetic utility.

Promising areas for the development of new applications include:

Synthesis of Biologically Active Molecules: Substituted hydrazines are important intermediates in the synthesis of pharmaceuticals and agrochemicals. ijpsr.comresearchgate.net Future work could explore the use of this compound in the synthesis of novel compounds with potential therapeutic activities, such as antiviral, anticancer, or anti-inflammatory agents. nih.gov Its structure could be incorporated into new drug candidates, including modified nucleosides. nih.gov

Development of Novel Materials: The unique electronic properties of the this compound scaffold could be exploited in the design of new organic materials with applications in electronics, such as organic light-emitting diodes (OLEDs) or charge transport materials.

Integration with Advanced Catalytic Systems

The synergy between this compound chemistry and advanced catalytic systems presents a significant opportunity for innovation. Future research will likely focus on the development of novel catalytic transformations that utilize this compound as a key substrate.

Key directions include:

Cross-Coupling Reactions: The development of new catalytic methods for the functionalization of the C-Br bond in this compound through cross-coupling reactions will open up new avenues for creating molecular complexity.

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound through asymmetric catalysis is a promising area for producing enantiomerically pure compounds for pharmaceutical applications.

Synergistic Experimental and Computational Approaches

The combination of experimental and computational chemistry provides a powerful tool for accelerating research and development. In the context of this compound, this synergistic approach can be applied to various aspects of its chemistry. nih.gov

Future research will benefit from:

Predictive Modeling: Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity, spectral properties, and thermodynamic parameters of this compound and its derivatives. acs.org This can help in the rational design of new experiments and the interpretation of experimental results.

Mechanism Elucidation: Computational studies can be employed to model reaction pathways and transition states, providing a detailed understanding of the underlying mechanisms of reactions involving this compound. researchgate.netgre.ac.uk This can guide the optimization of reaction conditions to improve yields and selectivities.

Virtual Screening: Computational screening of virtual libraries of compounds derived from this compound can help identify promising candidates for specific applications, such as drug discovery or materials science, thereby streamlining the experimental workflow.

常见问题

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Notes |

|---|---|---|

| Solvent | Ethanol/THF | Polar aprotic solvents preferred |

| Temperature | 60–80°C | Avoid exceeding 90°C to prevent decomposition |

| Purification Method | Recrystallization | Ethyl acetate yields >95% purity |

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : H and C NMR are critical for confirming the hydrazine moiety and substituent positions. The NH proton typically appears as a broad singlet (δ 8.5–10.5 ppm), while aromatic protons split into distinct patterns due to bromine’s electronegativity .

- IR : Stretching vibrations for N–H (3200–3400 cm) and C–Br (500–600 cm) confirm functional groups .

- Crystallography : Single-crystal X-ray diffraction (SXRD) resolves molecular geometry and intermolecular interactions. SHELX software (e.g., SHELXL for refinement) is widely used to analyze bond angles, torsion angles, and packing motifs. For example, SXRD of analogous bromophenylhydrazines reveals planar hydrazine groups and halogen-mediated π-stacking .

Q. Table 2: Key Crystallographic Data

| Parameter | Value Range | Source |

|---|---|---|

| C–Br Bond Length | 1.89–1.92 Å | |

| N–N Bond Length | 1.36–1.40 Å | |

| Dihedral Angle (Ar–N–N) | 5–10° |

How should researchers handle this compound to ensure stability and safety?

Methodological Answer:

- Storage : Store in amber vials at –20°C under inert gas (N/Ar) to prevent oxidation of the hydrazine group. Desiccants (e.g., silica gel) mitigate hydrolysis .

- Stability : Thermogravimetric analysis (TGA) of similar hydrazines shows decomposition onset at 150–200°C. Avoid prolonged exposure to light, moisture, or strong acids/bases .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Hydrazine derivatives may release toxic fumes (NH, HBr) upon decomposition; work in fume hoods .

Advanced Research Questions

How can computational methods predict the reactivity of this compound in catalytic cycles?

Methodological Answer:

Density functional theory (DFT) simulations (e.g., M05-2X/6-31G(d)) model reaction pathways, such as cycloaddition or cycloreversion steps in hydrazine-catalyzed metathesis. Key parameters include:

- Activation Energy : Calculate barriers for rate-determining steps (e.g., cycloreversion in norbornene systems). Lower barriers correlate with higher catalytic efficiency .

- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes transition states via inductive effects. NBO analysis quantifies charge distribution at reactive sites .

- Solvent Effects : PCM models simulate solvent polarity’s impact on reaction thermodynamics .

Q. Table 3: Computational Insights

| Parameter | Impact on Reactivity | Source |

|---|---|---|

| Bromine Substituent | Lowers activation barrier by 10–15 kcal/mol | |

| Solvent (Polar vs. Nonpolar) | Polar solvents stabilize zwitterionic intermediates |

What strategies optimize the synthesis of bioactive heterocycles from this compound?

Methodological Answer:

The compound serves as a precursor for pyrazolo[1,5-a]pyrimidines and thiadiazoles with antitumor activity. Key steps:

Hydrazone Formation : React with ketones (e.g., cyclohexanone) under acid catalysis (HCl/CHCOOH) to form Schiff bases .

Cyclization : Use microwave-assisted heating (100–120°C, 30 min) with catalysts like PCl or POCl to form fused heterocycles .

Bioactivity Screening : Test against cancer cell lines (e.g., HEPG2-1) via MTT assays. Derivatives with electron-withdrawing groups (e.g., Br) show enhanced IC values (2–5 µM) .

Q. Table 4: Bioactivity Data

| Heterocycle Type | IC (µM) | Notes |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 2.70 ± 0.28 | Highest activity |

| 1,3,4-Thiadiazole | 4.90 ± 0.69 | Moderate cytotoxicity |

How do conflicting data on hydrazine derivatives’ stability arise, and how can they be resolved?

Methodological Answer:

Discrepancies in stability reports often stem from:

- Synthetic Conditions : Impurities (e.g., residual solvents) accelerate decomposition. Use HPLC-MS to verify purity .

- Environmental Factors : Humidity and temperature variations alter degradation rates. Controlled TGA/DSC studies under standardized conditions clarify thermal thresholds .

- Structural Isomerism : Keto-enol tautomerism in hydrazones affects stability. H NMR and X-ray crystallography differentiate isomers .

What mechanistic insights explain the role of this compound in graphene oxide reduction?

Methodological Answer:

While direct evidence is limited, analogous hydrazines reduce epoxide groups on graphene oxide (GO) via nucleophilic attack. The bromine substituent enhances electron deficiency, facilitating hydrazine’s nucleophilic interaction with GO’s oxygenated sites. Key steps:

Epoxide Ring Opening : Hydrazine’s NH group attacks epoxide carbons, forming C–N bonds.

Deoxygenation : Thermal treatment (80–100°C) removes residual hydroxyl groups, restoring sp carbon networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。